molecular formula C8H13N3O3S B261718 N-(5-methyl-3-isoxazolyl)-1-pyrrolidinesulfonamide

N-(5-methyl-3-isoxazolyl)-1-pyrrolidinesulfonamide

Cat. No. B261718
M. Wt: 231.27 g/mol
InChI Key: PCTIXIKHJYLNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-3-isoxazolyl)-1-pyrrolidinesulfonamide, also known as SIB-1553A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-3-isoxazolyl)-1-pyrrolidinesulfonamide is not fully understood. However, it has been suggested that this compound may act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory formation.
Biochemical and Physiological Effects
Studies have shown that N-(5-methyl-3-isoxazolyl)-1-pyrrolidinesulfonamide can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-methyl-3-isoxazolyl)-1-pyrrolidinesulfonamide in lab experiments include its potential therapeutic applications and its well-characterized pharmacological properties. However, some limitations include its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(5-methyl-3-isoxazolyl)-1-pyrrolidinesulfonamide. These include further studies on its potential therapeutic applications, such as its use in the treatment of metabolic disorders and neurodegenerative diseases. Additionally, future research could focus on understanding the mechanism of action of this compound and identifying potential drug targets for its use in the clinic.

Synthesis Methods

The synthesis of N-(5-methyl-3-isoxazolyl)-1-pyrrolidinesulfonamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with pyrrolidine-1-sulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-(5-methyl-3-isoxazolyl)-1-pyrrolidinesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been studied for its potential use in the treatment of obesity, diabetes, and metabolic disorders.

properties

Product Name

N-(5-methyl-3-isoxazolyl)-1-pyrrolidinesulfonamide

Molecular Formula

C8H13N3O3S

Molecular Weight

231.27 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-sulfonamide

InChI

InChI=1S/C8H13N3O3S/c1-7-6-8(9-14-7)10-15(12,13)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,9,10)

InChI Key

PCTIXIKHJYLNIS-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NS(=O)(=O)N2CCCC2

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)N2CCCC2

Origin of Product

United States

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